3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one
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Overview
Description
3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one is an organic compound with a complex structure that includes a dimethylamino group, an ethenyl group, and a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the alkylation of 4-ethenylphenylacetonitrile with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: The major products include carboxylic acids and ketones.
Reduction: The major products are typically alcohols and amines.
Substitution: The products depend on the nucleophile used, but common products include substituted amines and ethers.
Scientific Research Applications
3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-phenylpropan-1-one: Lacks the ethenyl group, resulting in different chemical properties and reactivity.
3-(Dimethylamino)-1-(4-methylphenyl)propan-1-one: Contains a methyl group instead of an ethenyl group, leading to variations in its chemical behavior.
Uniqueness
3-(Dimethylamino)-1-(4-ethenylphenyl)propan-1-one is unique due to the presence of the ethenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
21192-27-8 |
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Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
3-(dimethylamino)-1-(4-ethenylphenyl)propan-1-one |
InChI |
InChI=1S/C13H17NO/c1-4-11-5-7-12(8-6-11)13(15)9-10-14(2)3/h4-8H,1,9-10H2,2-3H3 |
InChI Key |
YJJBRSAQLHLGAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)C1=CC=C(C=C1)C=C |
Origin of Product |
United States |
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